1,2,3,4-Tetrahydroquinolin-4-ol
Overview
Description
“1,2,3,4-Tetrahydroquinolin-4-ol” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol and its derivatives has been a subject of research. For instance, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 . Another study reported a sustainable method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions over a nitrogen-doped carbon-supported Pd catalyst .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinolin-4-ol is represented by the linear formula C9H11NO .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-4-ol have been studied. For example, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed . Another study reported a reaction involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-4-ol include a density of 1.2±0.1 g/cm3, a boiling point of 295.9±29.0 °C at 760 mmHg, and a flash point of 154.8±14.9 °C .
Scientific Research Applications
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Synthesis of Bioactive Compounds
- Field : Organic Chemistry
- Application : 1,2,3,4-Tetrahydroquinolines are used in the synthesis of bioactive compounds through domino reactions . These reactions involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, and acid-catalyzed ring closures .
- Method : The synthesis involves various methods such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high temperature cyclizations, and metal-promoted processes .
- Results : The domino methods have been found to be efficient for the synthesis of bioactive natural products and pharmaceutical agents .
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Drug Synthesis
- Field : Medicinal Chemistry
- Application : The chiral precursors N-1,2,3,4-tetrahydroquinolin-4-ol finds applications in medicinal chemistry for the synthesis of drugs like NMDA Glycine site antagonists for prevention of relapsing of smoking .
- Method : The method involves the use of lipase-mediated biocatalysis for the synthesis of drugs .
- Results : The use of lipase-mediated biocatalysis has shown promising results in the synthesis of drugs .
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Treatment of Neurological Disorders
- Field : Neurology
- Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has potential applications in the treatment of neurological disorders, including Parkinson’s disease and Alzheimer’s disease.
- Method : The specific methods of application or experimental procedures are not mentioned in the source.
- Results : The outcomes of these applications are not specified in the source.
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Enantioselective Synthesis
- Field : Organic & Biomolecular Chemistry
- Application : The compound is used in the enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4 (1H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process .
- Method : A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 .
- Results : This method gave chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols (up to 57% isolated yield, 99:1 dr, and >99% ee) and chiral 2-substituted-2,3-dihydroquinolin-4 (1H)-ones (up to 25% isolated yield, and >99% ee) from (±)-2-substituted-tetrahydroquinolines .
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Potential Amoebicide
- Field : Pharmacology
- Application : 1,2,3,4-Tetrahydroquinolin-6-ol, a related compound, has been suggested as a potential amoebicide .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The outcomes of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPZGQVVZOCWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301914 | |
Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-4-ol | |
CAS RN |
24206-39-1 | |
Record name | 24206-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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